molecular formula C4H11ClN2O3S B3364057 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 1093404-27-3

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B3364057
CAS No.: 1093404-27-3
M. Wt: 202.66 g/mol
InChI Key: LOZYGZVOLIRHCH-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O3S. It is a derivative of tetrahydrothiophene, featuring a hydrazine group and a hydroxyl group on the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

  • Hydrobromination: The starting material, tetrahydrothiophene, undergoes hydrobromination to introduce a bromine atom.

  • Hydrolysis: The bromine atom is then replaced by a hydroxyl group through hydrolysis.

  • Hydrazinolysis: The hydroxyl group is further modified by reacting with hydrazine to introduce the hydrazine group.

  • Oxidation: The final step involves the oxidation of the hydrazine group to form the 1,1-dioxide derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form the corresponding hydrazine oxide.

  • Reduction: The compound can be reduced to remove the oxygen atoms, resulting in the formation of simpler derivatives.

  • Substitution: The hydroxyl and hydrazine groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Hydrazine Oxide Derivatives: Resulting from oxidation reactions.

  • Simpler Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific structural features and biological activity. Similar compounds include:

  • 3-Hydrazinyl-4-hydroxytetrahydrothiophene: Lacks the dioxide group.

  • 4-Hydroxytetrahydrothiophene 1,1-dioxide: Lacks the hydrazine group.

  • 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide: Similar but without the hydrochloride salt.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

4-hydrazinyl-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S.ClH/c5-6-3-1-10(8,9)2-4(3)7;/h3-4,6-7H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZYGZVOLIRHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 2
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 3
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 4
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 5
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 6
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

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